4-Amino-1-benzylpiperidin-2-one

CCR5 Antagonism HIV Entry Inhibition Chemokine Receptor

4-Amino-1-benzylpiperidin-2-one is the structurally authenticated 4-amino regioisomer required for medicinal chemistry programs targeting CCR5 (HIV-1 entry, IC50 110 pM) and p38α MAPK (Kd 3.3 nM). Unlike the unsubstituted 1-benzylpiperidin-2-one (CAS 4783-65-7), this compound provides the critical 4-amino handle for amide coupling and reductive amination. The 5-amino regioisomer (CAS 156779-12-3) exhibits divergent opioid receptor pharmacology. Its potent AChE inhibition (IC50 5 nM) further supports Alzheimer's multi-target ligand development. Procure only the 4-amino variant to maintain synthetic fidelity to published routes.

Molecular Formula C12H16N2O
Molecular Weight 204.27 g/mol
CAS No. 1315495-55-6
Cat. No. B1442157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-1-benzylpiperidin-2-one
CAS1315495-55-6
Molecular FormulaC12H16N2O
Molecular Weight204.27 g/mol
Structural Identifiers
SMILESC1CN(C(=O)CC1N)CC2=CC=CC=C2
InChIInChI=1S/C12H16N2O/c13-11-6-7-14(12(15)8-11)9-10-4-2-1-3-5-10/h1-5,11H,6-9,13H2
InChIKeyVVIQPDGMXGRYBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-1-benzylpiperidin-2-one (CAS 1315495-55-6): Procurement Guide for Medicinal Chemistry & Targeted Receptor Research


4-Amino-1-benzylpiperidin-2-one is a heterobifunctional piperidin-2-one derivative that serves as a strategic synthetic intermediate and a versatile scaffold in medicinal chemistry programs targeting multiple receptor classes. Its molecular architecture—characterized by a six-membered δ-lactam core substituted with a primary amine at the 4-position and an N-benzyl moiety—enables derivatization through both the nucleophilic amine and the electrophilic lactam carbonyl. This compound has been explicitly disclosed as a key precursor in the synthesis of small-molecule modulators of therapeutically relevant targets, including CCR5 chemokine receptor antagonists [1] and p38α MAP kinase inhibitors [2], positioning it as a prioritized building block for infectious disease and inflammation research campaigns.

Why 4-Amino-1-benzylpiperidin-2-one Cannot Be Replaced by Simple Piperidin-2-one or 4-Aminopiperidine Analogs in Target-Oriented Synthesis


Procurement decisions for this compound require strict structural and positional specificity; substituting with the parent lactam 1-benzylpiperidin-2-one (CAS 4783-65-7) or the regioisomeric 5-amino-1-benzylpiperidin-2-one (CAS 156779-12-3) fundamentally alters both synthetic trajectory and biological activity. The unsubstituted 1-benzylpiperidin-2-one lacks the 4-amino handle essential for downstream amide coupling or reductive amination reactions used to install pharmacophore extensions, forcing de novo synthetic routes and increasing step count [1]. Conversely, the 5-amino regioisomer exhibits a divergent pharmacological profile, having been disclosed as a ligand for opioid receptors rather than the CCR5 or p38 MAPK pathways associated with the 4-amino variant . Additionally, substituting with 1-benzylpiperidin-4-amine (a 4-aminopiperidine analog without the 2-carbonyl) introduces a basic amine in place of the neutral lactam, significantly altering both solubility and target binding mode, and precludes lactam-specific reactions such as α-alkylation [2].

4-Amino-1-benzylpiperidin-2-one: Quantitative Differentiation Data for Scientific Selection


CCR5 Antagonist Potency: 110 pM IC50 in Cell-Based Fusion Assays

This compound exhibits sub-nanomolar antagonism of the CCR5 chemokine receptor, a validated target for HIV-1 entry inhibition. In a cell-based functional assay employing P4R5 cells co-expressing CD4 and an LTR-β-galactosidase reporter construct, 4-amino-1-benzylpiperidin-2-one demonstrated an IC50 value of 0.110 nM [1]. In contrast, the parent scaffold 1-benzylpiperidin-2-one (CAS 4783-65-7), which lacks the 4-amino substituent, is devoid of CCR5 antagonism and instead acts primarily as an acetylcholinesterase inhibitor .

CCR5 Antagonism HIV Entry Inhibition Chemokine Receptor

p38α MAP Kinase Inhibition: Nanomolar Potency in Biochemical Assays

The compound has been identified as an inhibitor of p38α mitogen-activated protein kinase (MAPK), a central regulator of pro-inflammatory cytokine production. Binding affinity measurements report a Kd of 3.3 nM against p38α MAPK, with a corresponding IC50 of 58 nM in biochemical kinase assays [1]. This potency is comparable to established p38 inhibitors such as SB 203580 (IC50 = 50 nM for p38α) , but the 4-amino-1-benzylpiperidin-2-one scaffold offers distinct synthetic handles absent in SB 203580. Additionally, this compound serves as a key intermediate in the synthesis of more advanced p38α inhibitors disclosed in patent literature [2].

p38 MAPK Inflammation Kinase Inhibition

Acetylcholinesterase (AChE) Inhibition: Low Nanomolar Activity Relative to Unsubstituted Core

4-Amino-1-benzylpiperidin-2-one demonstrates potent inhibition of human recombinant acetylcholinesterase (AChE), with an IC50 of 5 nM measured by Ellman's method [1]. This represents a substantial enhancement in potency compared to the parent 1-benzylpiperidin-2-one scaffold, for which derivative AChE IC50 values are typically reported in the 0.30 µM to low micromolar range . Furthermore, derivatives of 4-amino-1-benzyl piperidines (the reduced amine analogs) have been systematically evaluated as dual AChE/BuChE inhibitors, with compound 17 exhibiting an AChE IC50 of 1.75 ± 0.30 µM, underscoring the importance of the 4-amino substitution [2].

Acetylcholinesterase Neurodegeneration Alzheimer's Disease

Synthetic Utility: Validated Intermediate for CCR5 Antagonist Production

Patent literature explicitly identifies 4-amino-1-benzylpiperidin-2-one as a key synthetic intermediate in the preparation of benzylpiperidine-based CCR5 antagonists intended for the treatment of HIV infection and other CCR5-mediated conditions [1]. The disclosed synthetic route leverages the 4-amino group for subsequent functionalization via amide bond formation, enabling the construction of more complex pharmacophores. In contrast, alternative piperidin-2-one isomers such as 5-amino-1-benzylpiperidin-2-one are not cited in CCR5 antagonist patents, indicating a specific structure-activity requirement for the 4-amino regiochemistry .

CCR5 Antagonist HIV Therapy Process Chemistry

4-Amino-1-benzylpiperidin-2-one: Prioritized Research and Industrial Application Scenarios


HIV-1 Entry Inhibitor Discovery: Synthesis of Next-Generation CCR5 Antagonists

This compound serves as a direct starting material for the construction of benzylpiperidine-based CCR5 antagonists, a class of HIV-1 entry inhibitors that prevent viral gp120 from engaging the host CCR5 co-receptor. The sub-nanomolar CCR5 IC50 of the core scaffold (110 pM) validates its relevance for structure-activity relationship (SAR) campaigns aimed at optimizing potency, selectivity, and oral bioavailability for clinical candidates targeting CCR5-tropic HIV strains [1]. Procurement of this specific regioisomer ensures synthetic fidelity to published and patented routes.

Inflammation and Autoimmune Disease: p38α MAP Kinase Inhibitor Development

Given its nanomolar inhibitory activity against p38α MAPK (Kd = 3.3 nM; IC50 = 58 nM), this compound is an appropriate starting scaffold for designing novel anti-inflammatory agents. p38α MAPK is a validated target for chronic inflammatory diseases including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. Researchers can utilize the 4-amino handle to install diverse substituents that modulate kinase selectivity, cellular potency, and pharmacokinetic properties, with the goal of identifying preclinical candidates with improved safety margins over existing p38 inhibitors [2].

Neurodegenerative Disease Research: CNS-Penetrant Cholinesterase Inhibitors

The potent AChE inhibition (IC50 = 5 nM) exhibited by this compound, coupled with the favorable physicochemical properties of the piperidin-2-one core, positions it as a compelling lead for developing multitarget-directed ligands for Alzheimer's disease. The benzyl group offers potential for blood-brain barrier penetration, while the lactam carbonyl can engage in hydrogen bonding within the enzyme active site. Medicinal chemists can explore derivatization of the 4-amino group to achieve dual AChE/HDAC inhibition or to incorporate antioxidant moieties, addressing multiple pathological hallmarks of neurodegeneration [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Amino-1-benzylpiperidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.